molecular formula C19H20ClN5 B5517488 5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine

5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine

Cat. No.: B5517488
M. Wt: 353.8 g/mol
InChI Key: OZRNUWNPEQLCKJ-UHFFFAOYSA-N
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Description

5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine is a useful research compound. Its molecular formula is C19H20ClN5 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.1407234 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown efforts in synthesizing and structurally analyzing compounds derived from tropane-3-spiro-4'(5')-imidazoline as potential 5-HT3 receptor antagonists. The study detailed the synthesis, conformational analysis, and biological evaluation of these compounds, highlighting the potential for bioisosteric replacement in 5-HT3 antagonists, which could be related to the core structure of the compound (Whelan et al., 1995).

Therapeutic Applications

Research into the imidazo[1,2-a]pyridine scaffold indicates its broad range of applications in medicinal chemistry, such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities. This scaffold, which shares a resemblance with the chemical compound of interest, has been represented in various marketed preparations, suggesting a versatile platform for drug development (Deep et al., 2016).

Chemical and Electrochemical Studies

A study on the imidazo[4,5-b] pyridine derivatives evaluated their performance as inhibitors against mild steel corrosion, showcasing the compound's potential in materials science and engineering applications. The research emphasized the inhibition efficiency, mechanism, and the structure-activity relationship (Saady et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity against various targets to determine if it has potential as a therapeutic agent .

Properties

IUPAC Name

5-chloro-2-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c20-17-3-4-18(23-13-17)24-9-5-16(6-10-24)19-22-8-11-25(19)14-15-2-1-7-21-12-15/h1-4,7-8,11-13,16H,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNUWNPEQLCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.